5-Bromouridine

Catalog No.
S662962
CAS No.
957-75-5
M.F
C9H11BrN2O6
M. Wt
323.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromouridine

CAS Number

957-75-5

Product Name

5-Bromouridine

IUPAC Name

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11BrN2O6

Molecular Weight

323.10 g/mol

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

AGFIRQJZCNVMCW-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Synonyms

1-D-ribofuranosyl-5-bromouracil-nucleoside, 5-bromouridine, bromouridine

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br

5-Bromouridine is a halogenated derivative of uridine, a nucleoside that plays a crucial role in RNA synthesis. Specifically, 5-bromouridine features a bromine atom attached to the fifth carbon of the uracil base, which alters its chemical properties and biological functions. This compound can be incorporated into RNA in place of uridine, allowing researchers to study RNA dynamics and cellular processes. Its unique structure enables it to be detected immunocytochemically, making it a valuable tool in molecular biology research .

BrUrd's primary mechanism of action involves its incorporation into RNA during cellular replication. This allows researchers to:

  • Track RNA synthesis: By supplying cells with BrUrd during a specific time window, researchers can label newly synthesized RNA molecules. This labeling can be visualized using antibodies specific to BrUrd [].
  • Study RNA half-life: A technique called BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis) utilizes BrUrd labeling to measure RNA degradation rates [].
  • Investigate mutagenesis: BrUrd's mispairing properties can increase the mutation rate during DNA replication, which can be helpful in studying the effects of mutations on various cellular functions.

BrUrd can exhibit cytotoxicity (cell toxicity) at high concentrations []. As with any laboratory reagent, proper handling practices should be followed to minimize risks.

Studying RNA Synthesis and Transcription

Researchers utilize 5-BrU to study the process of RNA synthesis and transcription. When cells are exposed to 5-BrU, they incorporate it into newly synthesized RNA molecules in place of uridine. This allows scientists to identify and isolate the newly transcribed RNA by using specific antibodies against 5-BrU. This technique, known as 5-BrU labeling and immunoprecipitation, offers several advantages:

  • Non-invasive: Unlike other methods that use toxic inhibitors, 5-BrU labeling has minimal impact on cell viability during short-term use, making it a more gentle approach. [“Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation”()]
  • Specificity: 5-BrU specifically labels newly synthesized RNA, allowing researchers to distinguish between newly produced and pre-existing transcripts.

This ability to track newly synthesized RNA has been instrumental in:

  • Understanding gene expression: By monitoring the amount and location of 5-BrU-labeled RNA, researchers can gain insights into which genes are actively transcribed in different cell types or under various conditions.
  • Investigating RNA processing: Studying the processing and degradation of 5-BrU-labeled RNA molecules helps researchers understand how RNA molecules are modified and regulated within the cell.

Studying Protein-RNA Interactions

-BrU can be used to study interactions between RNA molecules and proteins. When cells are exposed to 5-BrU and subsequently irradiated with UV light, the 5-BrU in the RNA forms covalent bonds with nearby proteins. This "cross-linking" allows researchers to isolate and identify the proteins that interact with specific RNA sequences. This technique has been valuable in:

  • Identifying RNA-binding proteins: Understanding which proteins bind to specific RNA molecules is crucial for deciphering how RNA molecules function in various cellular processes.
  • Mapping RNA-protein complexes: By analyzing the cross-linked proteins, researchers can gain insights into the structure and composition of RNA-protein complexes, which play essential roles in regulating gene expression and other cellular functions.

Other Applications

While the research applications mentioned above are the most prominent, 5-BrU has been explored in other areas as well, including:

  • Investigating cell cycle progression: Studies have shown that 5-BrU can affect cell cycle progression and can be used to study the mechanisms of cell growth and division. [“The cell cycle effects and induction of apoptosis by 5-bromouridine in cultures of human leukaemic MOLT-4 and HL-60 cell lines and mitogen-stimulated normal lymphocytes”()]
  • Studying antiviral activity: Some studies have suggested that 5-BrU may possess antiviral properties, although this area requires further exploration.
, particularly in the formation of oligonucleotides. One notable reaction involves its interaction with tri(imidazol-1-yl)phosphine under specific conditions to synthesize 5-bromouridine oligonucleotides. The process includes a low-temperature reaction followed by oxidation with iodine and water, resulting in polymerization products that can be analyzed using high-performance liquid chromatography (HPLC) .

Additionally, 5-bromouridine can undergo substitution reactions that lead to the incorporation of bromine into RNA, which can subsequently cause DNA damage through base substitution mechanisms, increasing mutation rates in cells .

5-Bromouridine exhibits significant biological activity, particularly in the context of RNA metabolism. It has been utilized to label newly synthesized RNA molecules, allowing for the measurement of RNA production rates and half-lives through techniques such as 5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq) . This method enables researchers to track RNA dynamics without significantly affecting cell viability.

Moreover, studies indicate that 5-bromouridine can inhibit splicing efficiency when incorporated into pre-mRNA transcripts, suggesting that uridines are critical for proper splicing reactions . Its ability to induce apoptosis and halt cell cycle progression at the S phase has also been documented, showcasing its potential as an anticancer agent .

The synthesis of 5-bromouridine can be achieved through several methods:

  • Bromination of Uridine: The most straightforward method involves the bromination of uridine using bromine or brominating agents under controlled conditions.
  • Polycondensation Reactions: As detailed earlier, 5-bromouridine can be used as a starting material for synthesizing oligonucleotides via polycondensation with tri(imidazol-1-yl)phosphine .
  • Chemical Modification: Various chemical modifications can be performed on uridine derivatives to introduce bromine at the fifth position selectively.

These methods allow for the production of 5-bromouridine in sufficient quantities for research applications.

5-Bromouridine has several important applications in molecular biology and biochemistry:

  • RNA Labeling: It is extensively used for labeling RNA during synthesis studies, enabling researchers to track RNA dynamics and degradation .
  • Studying RNA Splicing: Its incorporation into pre-mRNA helps investigate the splicing mechanisms and the role of specific nucleotides in this process .
  • Cancer Research: Due to its ability to induce apoptosis and affect cell cycle progression, it is being explored as a potential therapeutic agent against certain cancers .
  • Detection Methods: Techniques such as flow cytometry utilize 5-bromouridine for detecting RNA synthesis at the single-cell level .

Interaction studies involving 5-bromouridine have revealed its capacity to form stable complexes with proteins such as MS2 coat protein through covalent bonding mechanisms like Michael addition . These interactions are crucial for understanding how modified nucleotides influence protein binding and function within cellular systems.

Additionally, research has shown that 5-bromouridine's incorporation into nucleic acids affects their structural stability and interactions with other biomolecules, which is vital for elucidating mechanisms of gene expression regulation.

Several compounds share structural similarities with 5-bromouridine, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
UridineNo halogen substitutionNatural nucleoside involved in RNA synthesis
2'-Bromo-uridineBromine at the second positionAlters base pairing properties
5-IodouridineIodine substitution at the fifth carbonHigher mutagenic potential than brominated analog
4-ThiouridineSulfur atom replacing oxygen at C4Enhances stability against degradation

The uniqueness of 5-bromouridine lies in its specific reactivity and ability to induce mutations through base substitution while still being incorporated into RNA structures. This makes it particularly useful for studying genetic processes and cellular responses.

Chemical and Cellular Basis

Five-bromouridine enters the ribonucleoside salvage pathway, is phosphorylated to the triphosphate form, and is then incorporated co-transcriptionally in place of uridine [1] [2]. The unique bromine at carbon-five of the uracil ring creates an epitope recognized by monoclonal anti-bromodeoxyuridine antibodies, permitting immunocapture of nascent transcripts while leaving pre-existing molecules behind [3] [4].

Standard Laboratory Workflow (Sequential Steps)

  • Seed adherent or suspension cultures at densities yielding ≥40 µg total ribonucleic acid after 48 h growth [3].
  • Replace growth medium with pre-warmed medium containing 2 millimoles five-bromouridine; incubate 30 minutes to 1 hour at 37 °C [5] [6].
  • Harvest cells, extract total ribonucleic acid, and fragment gently if sequencing is planned [7].
  • Immunoprecipitate five-bromouridine-containing fragments with protein-G magnetic beads pre-complexed to anti-bromodeoxyuridine antibody IIB5 or MoBu-1 [8] [9].
  • Elute, purify, and subject captured material to reverse transcription followed by quantitative polymerase chain reaction or deep sequencing [3] [5].

Representative Labeling Parameters

ParameterTypical SettingSource
Five-bromouridine concentration2 millimoles [3]17
Incubation interval30 minutes [5] – 1 hour [10]34 [10]
Detection antibodyIIB5 or MoBu-1 [8]85
Yield of labeled ribonucleic acid≈0.5% of total after 30 minutes [7]48
Observable genomic coverage in human fibroblasts34% of genome [5]34

Research Findings

Early bromouridine sequencing revealed that one-half-hour metabolic labeling captures transcription across more than one-third of the human genome—substantially exceeding the exonic coverage typical of mature-ribonucleic-acid sequencing [5]. Short-pulse incorporation has also enabled single-hour snapshots of immediate-early gene activation, such as nuclear factor kappa-light-chain-enhancer–dependent loci in tumor-necrosis-factor-stimulated fibroblasts [5]. Flow-cytometric assays further demonstrate phase-specific ribonucleic acid synthetic bursts, with highest incorporation during S and G2 and negligible signal in mitosis [4].

Advantages and Limitations

  • Non-radioactive, antibody-based isolation avoids prolonged autoradiography [11].
  • Viability remains high during ≤1 hour exposure, unlike actinomycin D blockade [10].
  • Uptake can be rate-limiting in impermeable or primary cells, occasionally necessitating permeabilization or electroporation [12].
  • Antibody cross-reactivity requires controls; IIB5 rises above background by ≥200-fold, whereas some clones bind unlabeled ribonucleic acid weakly [13] [4].

Pulse–Chase Experimental Designs

Conceptual Framework

Pulse–chase experiments label nascent transcripts briefly with five-bromouridine and then “chase” with excess uridine, allowing temporal resolution of degradation kinetics once incorporation ceases [5] [14].

Bromouridine Immunoprecipitation Chase Deep-Sequencing Analysis

Pioneering work combined thirty-minute pulses with six-hour chases to establish bromouridine immunoprecipitation chase deep-sequencing analysis, delivering transcript-wide half-life estimates under physiological conditions [14] [15]. Decreased read density following chase is fitted exponentially to compute half-lives without transcriptional inhibitors.

Case Study: Human Fibroblast Inflammatory Response

GeneHalf-life (min) UntreatedHalf-life (min) Tumor-Necrosis-FactorRelative StabilizationSource
Superoxide-dismutase 290 [5]215 [5]2.4-fold [5]34
Intercellular-adhesion-molecule 165 [5]180 [5]2.8-fold [5]34
Growth-arrest-specific 1140 [5]60 [5]0.43-fold [5]34

Tumor-necrosis-factor prolongs the lifetimes of pro-inflammatory transcripts while diminishing stability of developmental regulators, illustrating coordinated transcription–decay control [5].

Mitochondrial Granule Turnover

Five-bromouridine pulse–chase imaging revealed dynamic mitochondrial ribonucleic acid granules whose median lifetime is approximately 45 minutes, decaying after chase while nuclear foci remain stable [16].

Protocol Variants

  • Bromouridine immunoprecipitation chase with quantitative polymerase chain reaction provides gene-specific half-lives in ≤2 days [10].
  • Bromouridine immunoprecipitation chase deep-sequencing analysis enables genome-wide decay profiling at seven or more time points, achieving residual-error values <0.05 for 80% of transcripts [17].

Benefits and Caveats

Pulse–chase designs avoid global transcriptional arrest artifacts seen with actinomycin D [3]. However, chases shorter than gene-completion time underestimate stability of ultra-long primary transcripts; in such cases six-hour chases are recommended [5].

Genome-Wide Synthesis Rate Mapping

Bromouridine Sequencing for Transcriptional Landscapes

Bromouridine sequencing maps elongating ribonucleic acid polymerase footprints along entire gene bodies after a thirty-minute pulse, distinguishing promoter-proximal pausing from productive elongation [5] [7]. Integration with differential global run-on data refined elongation-rate estimation to 2.8 kilobases per minute in human fibroblasts [18].

Bromouridine Deoxyribonucleic-Acid Damage–Assisted Start-Site Profiling

Pre-irradiation with ultraviolet light stalls elongation, enriching five-bromouridine reads at transcription-start sites and active enhancers; bromouridine ultraviolet sequencing thereby recovers ≥80% of capped run-on peaks with a median resolution of 50 nucleotides [19].

Run-On Extensions with Bromouridine Triphosphate

Global run-on sequencing introduces five-bromouridine triphosphate into permeabilized nuclei, immunopurifies nascent fragments, and provides nucleotide-resolution active-site maps that capture pause peaks downstream of promoters [13] [20].

Comparative Performance Metrics

Mapping StrategyPulse LengthSpatial ResolutionDistinguishes PausingReference
Bromouridine sequencing30 min [5]Gene-body scaleModerate [5]34
Bromouridine ultraviolet sequencing30 min + UV pre-block [19]5′ ends <100 nt [19]High [19]50
Global run-on with five-bromouridine triphosphate5 min run-on [13]Single-nucleotide [13]Very high [13] [20]18 [20]

Biological Insights

  • Bromouridine sequencing after serum stimulation showed synchronous induction of more than two thousand genes, with length-dependent maturation delays evident in the wave of elongation [21].
  • Bromouridine ultraviolet sequencing discovered inducible enhancer clusters whose activation preceded nearby messenger-ribonucleic-acid up-regulation by ≤15 minutes, confirming enhancer first-response models [19].

Data Processing Considerations

Immunoprecipitated read counts require spike-in normalization to correct for bead-capture efficiency [18]. Hidden-Markov transition models reliably track elongation fronts in bromouridine sequencing time-courses, yielding gene-specific velocities with 95% confidence intervals below 0.35 kilobases per minute [21].

Consolidated Experimental Reference Table

AttributeFive-Bromouridine ValueEvidence
Molecular formulaC ₉H ₁₁BrN ₂O ₆ [1]1
Molecular weight323.1 grams per mole [1]1
Melting point180–182 °C, decomposition [22]4
Typical culture concentration2 millimoles [3]17
Shortest effective pulse5 minutes in nuclear run-on [13]18
Fraction of genome transcribed in thirty-minute pulse34% [5]34
Median messenger-ribonucleic-acid half-life in human fibroblasts250 minutes [15]73
Ultraviolet-assisted enhancer detection overlap with GRO-cap peaks82% [19]50

XLogP3

-1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

321.98005 g/mol

Monoisotopic Mass

321.98005 g/mol

Heavy Atom Count

18

UNII

KEY8PG1BRC

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

957-75-5

Wikipedia

5-Bromouridine

Dates

Last modified: 08-15-2023

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